molecular formula C21H18N4O3 B2566919 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea CAS No. 941895-56-3

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea

Cat. No.: B2566919
CAS No.: 941895-56-3
M. Wt: 374.4
InChI Key: MTYFBKNCQQJSHB-LYBHJNIJSA-N
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Description

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea is a synthetic organic compound designed for research purposes, featuring a quinazolin-4-one core substituted with a furanylmethyl group and a 3-methylphenyl urea moiety. This specific structural architecture is of significant interest in medicinal chemistry and chemical biology. Compounds based on the quinazolinone scaffold are extensively investigated for their potential to interact with a variety of enzymatic targets, particularly protein kinases . The integration of the furan ring, a privileged structure in drug discovery, is known to enhance binding affinity and modulate physicochemical properties, potentially influencing the compound's biological activity profile . The urea linkage, coupled with the 3-methylphenyl substituent, further contributes to its molecular recognition capabilities, often enabling the formation of critical hydrogen bonds within the active sites of target proteins. The primary research value of this compound lies in its potential as a key intermediate or a novel chemical entity for the development of targeted therapeutic agents. Its structure is analogous to other reported bioactive molecules that have demonstrated efficacy as enzyme inhibitors . Researchers are exploring its application in oncology and inflammatory disease research, where quinazolinone derivatives have shown promise. The mechanism of action for this class of compounds typically involves competitive inhibition at the ATP-binding pocket of specific kinase enzymes, thereby disrupting signal transduction pathways that drive cellular proliferation and survival . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

941895-56-3

Molecular Formula

C21H18N4O3

Molecular Weight

374.4

IUPAC Name

1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C21H18N4O3/c1-14-6-4-7-15(12-14)22-20(26)24-19-17-9-2-3-10-18(17)23-21(27)25(19)13-16-8-5-11-28-16/h2-12H,13H2,1H3,(H2,22,24,26)

InChI Key

MTYFBKNCQQJSHB-LYBHJNIJSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The furan-2-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, using furan and an appropriate alkylating agent. The final step involves the formation of the urea moiety, which can be accomplished by reacting the intermediate with an isocyanate or a carbodiimide under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The furan ring and urea moiety can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on quinazolinone scaffolds, urea/thiourea linkages, and substituent effects (Table 1).

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Core Structure Substituents Linkage Yield (%) Melting Point (°C) Key Biological Activity Reference
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea (Target) 2-Oxoquinazolin-4-yl 3-Furan-2-ylmethyl, 3-methylphenyl Urea N/A N/A Not reported -
1-(4-((3-Chlorophenyl)amino)quinazolin-6-yl)-3-(furan-2-ylmethyl)thiourea 4-Aminoquinazolin-6-yl 3-Chlorophenylamino, furan-2-ylmethyl Thiourea 14 195.6–198.2 NF-κB inhibition (moderate)
1-(4-((3-Chlorophenyl)amino)quinazolin-6-yl)-3-(thiophen-2-yl-methyl)thiourea 4-Aminoquinazolin-6-yl 3-Chlorophenylamino, thiophen-2-yl Thiourea 60 178.8–180.7 NF-κB inhibition (high)
1-(3-Chlorobenzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)urea 4-Aminoquinazolin-6-yl 3-Chlorobenzyl Urea 32 225.5–227 NF-κB inhibition (low)
1-[2-(6-Nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]-3-phenyl urea 4-Oxo-2-phenylquinazolin-3-yl 6-Nitro, phenyl Urea N/A N/A Anticancer (reported)

Key Observations

Substituent Effects on Activity

  • The furan-2-ylmethyl group in the target compound and compound 10 may enhance solubility due to furan’s polarity, but thiourea derivatives (e.g., compound 9 with thiophene) show higher yields (60% vs. 14%) and better NF-κB inhibition, suggesting sulfur’s role in target binding.
  • 3-Methylphenyl in the target compound vs. 3-chlorophenyl in compound 12 : Chlorine’s electron-withdrawing effect may improve stability but reduce bioavailability compared to methyl groups.

Urea vs. Thiourea Linkages

  • Thiourea analogs (e.g., compound 10 ) generally exhibit lower yields but higher melting points (~195–198°C vs. ~225°C for urea analog 12), likely due to stronger intermolecular interactions from sulfur. Urea derivatives may offer better metabolic stability.

Core Modifications The target’s 2-oxoquinazolin-4-yl core differs from the 4-aminoquinazolin-6-yl in compounds. The oxo group may influence hydrogen-bonding interactions with enzymes like kinases .

Biological Activity Trends NF-κB inhibition is prominent in compounds, with thiophene-substituted thioureas (compound 9 ) showing superior activity. The target compound’s lack of a 3-chlorophenylamino group might reduce this activity.

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